molecular formula C12H17Cl2NO B1424595 3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride CAS No. 1219968-07-6

3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride

Cat. No.: B1424595
CAS No.: 1219968-07-6
M. Wt: 262.17 g/mol
InChI Key: HTRFXOSXWKVGPZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO and a molecular weight of 262.17 g/mol

Preparation Methods

The synthesis of 3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-2-methylphenol with piperidine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

    3-(4-Chloro-2-methylphenoxy)methylpiperidine hydrochloride: This compound has a similar structure but with a methyl group attached to the piperidine ring, which can lead to different chemical and biological properties.

    4-(4-Chloro-2-methylphenoxy)piperidine: This compound lacks the hydrochloride salt form, which can affect its solubility and reactivity.

Properties

IUPAC Name

3-(4-chloro-2-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRFXOSXWKVGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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